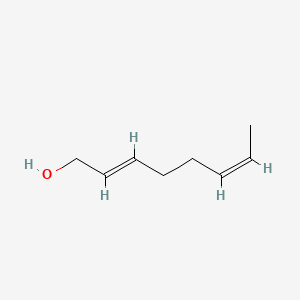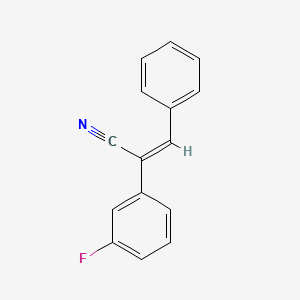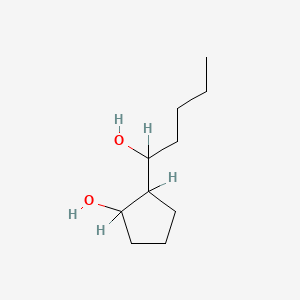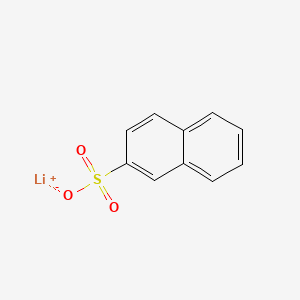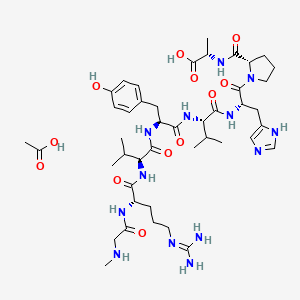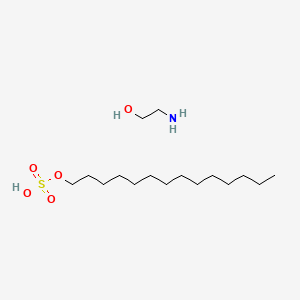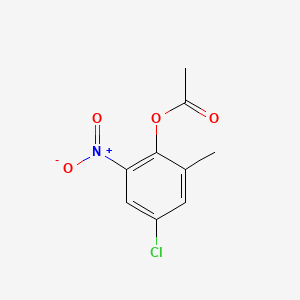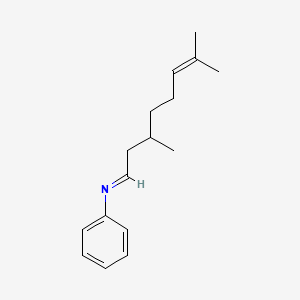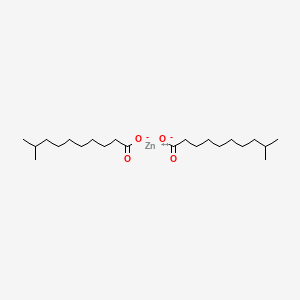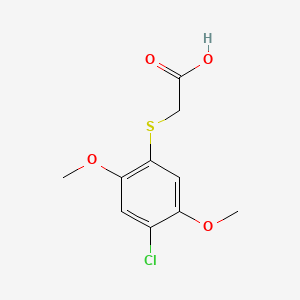
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid is an organic compound with the molecular formula C10H11ClO4S It is characterized by the presence of a chloro-substituted phenyl ring, two methoxy groups, and a thioacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of a thioether intermediate, which is subsequently oxidized to yield the desired thioacetic acid derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the thioether intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity or interact with cellular receptors. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- ((4-Chloro-2,5-dimethoxyphenyl)thio)ethanol
- ((4-Chloro-2,5-dimethoxyphenyl)thio)propionic acid
- ((4-Chloro-2,5-dimethoxyphenyl)thio)butyric acid
Uniqueness
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring, as well as the thioacetic acid moiety
Propiedades
Número CAS |
93962-55-1 |
|---|---|
Fórmula molecular |
C10H11ClO4S |
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
2-(4-chloro-2,5-dimethoxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H11ClO4S/c1-14-7-4-9(16-5-10(12)13)8(15-2)3-6(7)11/h3-4H,5H2,1-2H3,(H,12,13) |
Clave InChI |
VRRGRVBJGRIZGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


